(5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-phenyl-2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drug candidates. Their biological activities can be optimized through structural modifications.
Industry
Industrially, this compound might find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-imidazolidin-4-one: Similar structure but lacks the thioxo group.
(5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-thione: Contains an additional thione group.
Uniqueness
The presence of the thioxo group in (5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one imparts unique chemical properties, such as increased reactivity towards certain reagents and potential biological activities. This makes it distinct from other similar compounds and valuable for specific applications.
Properties
Molecular Formula |
C18H16N2O3S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-9-8-12(16(11-14)23-2)10-15-17(21)20(18(24)19-15)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,24)/b15-10- |
InChI Key |
UFERXBDWCJJQEC-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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